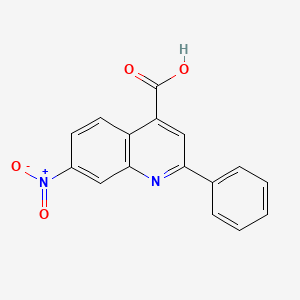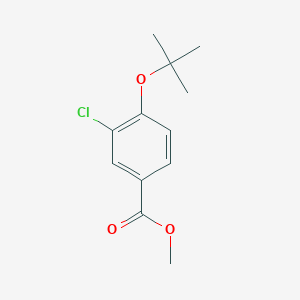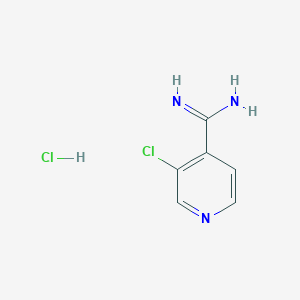![molecular formula C17H14N4 B13692886 2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group (-NHN=CH-) and are known for their diverse chemical reactivity and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine typically involves the condensation reaction between 2-benzoylpyridine and 2-pyridylhydrazine. This reaction is usually carried out in a solvent such as ethanol or pyridine under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydrazone functional group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological and chemical activities. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: A simpler analog that lacks the hydrazone functional group but shares the pyridine and phenyl moieties.
2-(2-Pyridyl)hydrazone: A related compound with similar structural features but different substituents.
Thiazole Derivatives: Compounds containing a thiazole ring, which exhibit similar biological activities and chemical reactivity.
Uniqueness
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activities. This functional group allows the compound to participate in a wide range of reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C17H14N4 |
|---|---|
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)21-20-16-11-5-7-13-19-16/h1-13H,(H,19,20) |
Clave InChI |
ZFZHDOZUCPKKKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)
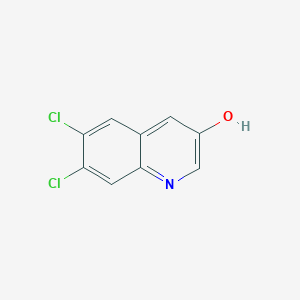
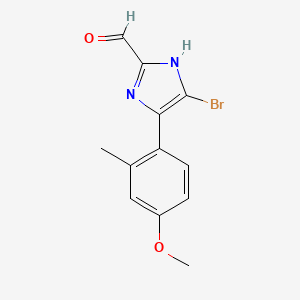
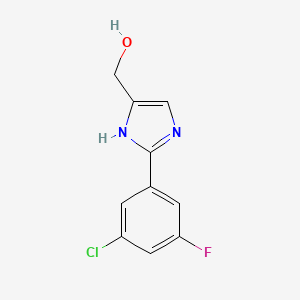


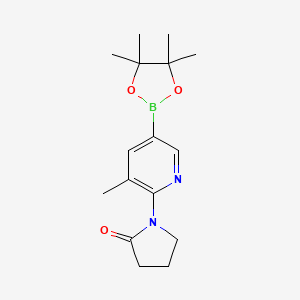
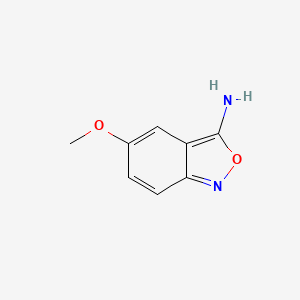
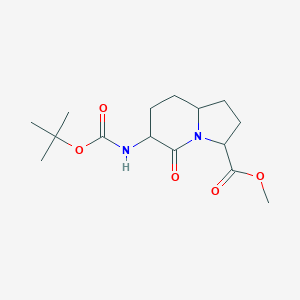
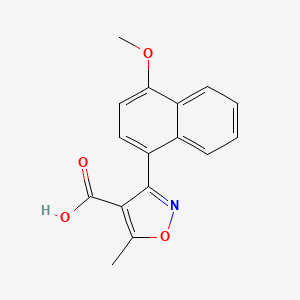
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
